molecular formula C11H13N3S B1361138 2-哌嗪-1-基苯并噻唑 CAS No. 55745-83-0

2-哌嗪-1-基苯并噻唑

货号 B1361138
CAS 编号: 55745-83-0
分子量: 219.31 g/mol
InChI 键: LLQMZXMBCQNMJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Piperazin-1-yl-benzothiazole is a compound with the molecular formula C11H13N3S . It is a structurally modified benzothiazole derivative . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .


Synthesis Analysis

This compound can be synthesized through a multi-step procedure . An efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The molecular weight of 2-Piperazin-1-yl-benzothiazole is 219.31 g/mol . The InChI string is InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has been reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.31 g/mol, an XLogP3 of 2.1, one hydrogen bond donor count, four hydrogen bond acceptor counts, and one rotatable bond count .

科学研究应用

抗胆碱酯酶活性

  • 含有哌嗪和硫代氨基甲酸酯部分的苯并噻唑衍生物已被合成并评估其潜在的抗胆碱酯酶特性。具有二甲氨基乙基或二甲氨基丙基取代基的化合物对乙酰胆碱酯酶 (AChE) 表现出显着的抑制作用,表明它们可用作抗胆碱酯酶剂 (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014)

抗癌和抗炎特性

  • N-(1,3-苯并噻唑-2-基)-2-[4-(5-氰基-6-亚氨基-2-氧代-1,2,3,4-四氢嘧啶-4-基)哌嗪-1-基]乙酰胺的衍生物已被合成并评估其抗癌和抗炎活性。特定的化合物对癌细胞系表现出选择性影响,并表现出优异的抗炎活性 (Ghule, Deshmukh, & Chaudhari, 2013)

对癌细胞系的细胞毒性

  • 一系列取代的 2-(哌嗪-1-基)苯并噻唑/苯并噁唑衍生物被合成并评估了对各种人类癌细胞系的细胞毒性。其中,某些化合物表现出最大的细胞毒活性,特别是对 A431(皮肤癌)和 MCF7(乳腺癌)细胞系 (Murty et al., 2013)

抗菌活性

  • 含有 2-(哌嗪-1-基)苯并噻唑的新型吡啶衍生物已被合成并表现出相当大的抗菌活性。这些化合物具有作为抗菌剂的潜在应用 (Patel & Agravat, 2009)

COX-2 抑制剂

  • N-(苯并[d]噻唑-2-基)-2-(哌嗪-1-基)乙酰胺类似物已被合成并评估为 COX-2 抑制剂。对这些化合物进行了抗炎活性测试,证明了其显着的体内抗炎作用,并得到了分子对接研究的支持 (Raghavendra et al., 2012)

在肿瘤抑制中的抗血管生成作用

  • 新型哌嗪-苯并噻唑类似物已被合成并研究了其在肿瘤发展中的抗血管生成作用。特定的化合物显示出有希望的抗增殖功效,特别是通过抑制血管生成 (Al‐Ghorbani et al., 2016)

合成和表征

  • 已经开发了水性、一锅、三组分反应方案,用于有效合成 2-[4-(芳基磺酰基)哌嗪-1-基]-1,3-苯并噻唑衍生物。该方法为合成这些化合物提供了一种简单有效的方法 (Dileep & Murty, 2017)

未来方向

Benzothiazole derivatives, including 2-Piperazin-1-yl-benzothiazole, have shown promising biological properties, making them interesting targets for future research . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The combination of two or more pharmacophores with complementary medicinal potentialities is a recent trend in drug design .

属性

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMZXMBCQNMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343772
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-benzothiazole

CAS RN

55745-83-0
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55745-83-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chlorobenzothiazole (5.00 g), is heated in alcohol (75 ml) with 3.05 g piperazine (3.05 g) for 20 hr. The mixture is partitioned between methylene chloride/ether and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated to give 2-piperazinobenzothiazole which is reacted at 70° in acetonitrile (200 ml) with 21-bromo-17α-hydroxypregna-4,9(11)-diene-3,20-dione (7.45 g) and potassium carbonate (2.44 g) for 6 hr and at 20°-25° for 3 days. The mixture is partitioned between methylene chloride and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated. The concentrate is chromatographed on silica gel eluting with methanol/methylene chloride (6/94) to give the title compound which is recrystallized from ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chlorobenzothiazole (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 24 hours, and after cooling at 0° C. for about 30 minutes, filtered. The filtrate is extracted with 10% acetic acid and the aqueous extracts are washed with ether, basified and extracted with dichloromethane. The dichloromethane layer is washed with water, dried and concentrated. The concentrated material is placed under vacuum overnight (6.8 g, m.p. 63-64° C.). 1H NMR (CDCl3) 7.62 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.29 (td, J=7.6, 1.2 Hz, 1H), 7.07 (t, J=8.0 Hz, 1H), 3.61 (t, J=5.2 Hz, 4H), 3.00 (t, J=5.2 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.7 g (0.01 mol) of 2-chlorobenzothiazole, 4.76 g (0.05 mol) of piperazine and 7 ml (0.05 mol) of triethylamine in 50 ml of ethanol is stirred for 48 hours at ambient temperature. The reaction mixture is concentrated by evaporation, mixed with water and extracted twice with dichloromethane. The combined organic phases are dried over sodium sulphate, the drying agent is filtered off and the filtrate is concentrated by evaporation. The residue is washed with diethylether.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-yl-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-Piperazin-1-yl-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-Piperazin-1-yl-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-yl-benzothiazole

Citations

For This Compound
7
Citations
MR Aouad, MA Soliman, MO Alharbi, SK Bardaweel… - Molecules, 2018 - mdpi.com
A library of novel regioselective 1,4-di and 1,4,5-trisubstituted-1,2,3-triazole based benzothiazole-piperazine conjugates were designed and synthesized using the click synthesis …
Number of citations: 50 www.mdpi.com
L Wang, M Kofler, G Brosch, J Melesina, W Sippl… - Plos one, 2015 - journals.plos.org
We have screened our compound collection in an established cell based assay that measures the derepression of an epigenetically silenced transgene, the locus derepression assay. …
Number of citations: 15 journals.plos.org
MSR Murty, B Ramalingeswara Rao, MR Katiki… - Medicinal Chemistry …, 2013 - Springer
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore (8a–t) is described using a three carbon …
Number of citations: 38 link.springer.com
F Lv, Z Li, W Hu, X Wu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
Alpha-dystroglycan (α-DG), a highly glycosylated receptor for extracellular matrix proteins, plays a critical role in many biological processes. Hypoglycosylation of α-DG results in various …
Number of citations: 19 www.sciencedirect.com
M Donalisio, S Massari, M Argenziano… - Journal of Medicinal …, 2014 - ACS Publications
Strong epidemiological and molecular data associate cervical cancer (CC) with high-risk human papillomavirus (HPV) infections. The carcinogenic mechanism depends mainly on the …
Number of citations: 12 pubs.acs.org
N Teraiya, TM Patel, P Modh, A Patel… - KSV Journal of Pharmacy …, 2023 - ksvjphs.com
The most frequently diagnosed malignancy and the second largest cause of cancer-related death in women is breast cancer (BrCa). There have been alarming rises in BrCa therapy …
Number of citations: 0 www.ksvjphs.com
K Mashayekh, P Shiri - ChemistrySelect, 2019 - Wiley Online Library
The click chemistry is one of the most powerful C−N bond forming‐reactions towards five‐membered heterocycles. The copper‐catalyzed azide‐alkyne cycloaddition (CuAAC) has …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。